2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
Description
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N3O2S/c1-7-8-9-10-11-12-17-32-27(30)23-18-25(33-5)26(34-6)19-24(23)31-28(32)35-20-21-13-15-22(16-14-21)29(2,3)4/h13-16,18-19,30H,7-12,17,20H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBXJKVXZRNUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)C(C)(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS No. 860789-19-1) is a member of the quinazolinimine class of compounds, characterized by its complex structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C29H41N3O2S
- Molecular Weight : 495.73 g/mol
- Density : 1.16 g/cm³ (predicted)
- Boiling Point : 644.3 ± 65.0 °C (predicted)
- pKa : 3.32 ± 0.20 (predicted)
Structural Representation
The compound features a quinazolinimine core with a tert-butylbenzyl sulfanyl group and dimethoxy substituents, contributing to its unique biological properties.
Anticancer Properties
Research indicates that quinazolinimine derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Case Study: Prostate Cancer
A study investigated the effects of related quinazolinimine compounds on prostate cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The specific mechanisms involved include:
- Inhibition of cell cycle progression
- Induction of reactive oxygen species (ROS)
- Modulation of apoptotic pathways
Antimicrobial Activity
Quinazolinimine derivatives have also demonstrated antimicrobial properties against various bacterial strains. The compound's sulfanyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
The proposed mechanism for the biological activity of this compound includes:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial survival.
- Signal Transduction Modulation : Alters signaling pathways related to cell survival and apoptosis.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Enzyme Inhibition | Affects key metabolic enzymes |
Comparative Analysis with Other Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine | High | Moderate |
| 2-{[4-(methyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine | Moderate | Low |
Comparison with Similar Compounds
Substituent Variations in the 2- and 3-Positions
Key Structural and Functional Differences
Lipophilicity : The tert-butyl group in the target compound increases logP compared to analogs with polar substituents (e.g., Cl or CF₃ groups) .
Electronic Effects: The CF₃ group in CAS 691858-06-7 enhances electron-withdrawing properties, altering reactivity .
Biological Implications :
Q & A
Q. Example Table: Factorial Design Matrix for Reaction Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 |
| Solvent | DMF | THF | Toluene |
| Catalyst (mol%) | 5 | 10 | 15 |
(Basic) Which analytical techniques are prioritized for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of methoxy and tert-butyl groups. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Validates molecular weight and detects impurities (<0.1% threshold) .
- X-ray Diffraction (XRD): Resolves crystal structure for absolute configuration determination.
Q. Example Table: Analytical Techniques Comparison
| Technique | Detection Limit | Key Application |
|---|---|---|
| HPLC-MS | 0.01 ppm | Purity assessment |
| XRD | N/A | Crystal packing analysis |
| FT-IR | 1% | Functional group identification |
(Advanced) How can machine learning (ML) and quantum chemistry predict reactivity or bioactivity?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulates reaction pathways for sulfanyl group substitution .
- AI-Driven QSAR Models: Train on bioactivity datasets to predict IC values against kinase targets .
- COMSOL Multiphysics Integration: Couples ML with fluid dynamics to optimize reactor conditions .
Methodological Workflow:
Generate molecular descriptors (e.g., logP, polar surface area).
Train ML models (e.g., random forests) on existing bioactivity data.
Validate predictions via in vitro assays (e.g., enzyme inhibition).
(Advanced) How to resolve discrepancies between computational predictions and experimental bioactivity?
Answer:
- Cross-Validation: Compare results from multiple computational packages (e.g., Gaussian, ORCA) .
- Sensitivity Analysis: Identify force field parameters or solvent models causing variability .
- Experimental Replication: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity .
Q. Example Table: Data Contradiction Resolution Protocol
| Step | Action | Tools/References |
|---|---|---|
| 1 | Replicate computational setup | |
| 2 | Validate assay conditions | |
| 3 | Apply statistical outlier tests |
(Advanced) What reactor designs ensure scalability while maintaining reproducibility?
Answer:
- Continuous Flow Reactors: Minimize batch-to-batch variability for octyl chain introduction .
- Process Analytical Technology (PAT): Real-time monitoring via inline spectroscopy adjusts parameters dynamically .
- Scale-Down Models: Use microreactors to simulate industrial conditions at lab scale .
Critical Parameters:
- Residence time distribution (RTD) for homogeneous mixing.
- Heat transfer coefficients to prevent thermal degradation.
(Basic) What stability-indicating methods are used under varying storage conditions?
Answer:
Q. Example Table: Stability Test Conditions
| Condition | Duration | Analytical Method |
|---|---|---|
| 40°C/75% RH | 6 months | HPLC-MS |
| UV Light (320 nm) | 48 hours | Photodiode Array |
(Advanced) How to analyze environmental fate or degradation pathways?
Answer:
- Atmospheric Chemistry Models: Predict oxidation by ozone/OH radicals using computational tools .
- LC-HRMS/MS: Identify transformation products in simulated wastewater .
Workflow:
Simulate photolysis/hydrolysis in environmental chambers.
Quantify half-lives using kinetic modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
